molecular formula C16H12N2O5 B6027609 8-ethyl-1,3-dinitrodibenzo[b,f]oxepine

8-ethyl-1,3-dinitrodibenzo[b,f]oxepine

Número de catálogo: B6027609
Peso molecular: 312.28 g/mol
Clave InChI: ZXTJYBHKCHNDDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-ethyl-1,3-dinitrodibenzo[b,f]oxepine is a synthetic dibenzo[b,f]oxepine derivative supplied for investigative applications in chemical biology and anticancer research. The dibenzo[b,f]oxepine scaffold is a prominent framework in medicinal chemistry, known for its structural resemblance to the (Z)-stilbene motif found in potent microtubule-targeting agents like combretastatin A-4 . This class of compounds has demonstrated significant potential as microtubule-destabilizing agents that selectively bind to the colchicine site on tubulin heterodimers . Interaction with this site inhibits microtubule polymerization, disrupts the cytoskeleton, and leads to the arrest of cell division, making such compounds a primary focus for developing new chemotherapeutics . Systematic studies on antiproliferative activities of related stilbene and oxepine derivatives have shown that specific compounds in this class exhibit potent cytotoxicity against a range of human cancer cell lines, including HCT116 (colon carcinoma) and MCF-7 (breast adenocarcinoma), and can act with selectivity for cancer cells over normal cell lines . The presence of nitro groups and specific ring substitutions, as in the 1,3-dinitro pattern of this compound, is a common feature in many active derivatives under investigation . Researchers can leverage this compound as a key chemical tool for probing mitotic mechanisms, screening for novel anticancer compounds, and studying structure-activity relationships within this pharmacologically valuable class. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

3-ethyl-7,9-dinitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-2-10-3-6-15-11(7-10)4-5-13-14(18(21)22)8-12(17(19)20)9-16(13)23-15/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTJYBHKCHNDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=CC(=CC(=C3C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Reaction Pathway and Substrate Design

The most direct route to 8-ethyl-1,3-dinitrodibenzo[b,f]oxepine involves a two-step process derived from methodologies in. First, a condensation reaction between 2-ethyl-4-hydroxybenzaldehyde and 2,4-dinitrotoluene is catalyzed by pyrrolidine, forming a substituted ( E )-stilbene intermediate. This intermediate undergoes intramolecular nucleophilic aromatic substitution (S<sub>N</sub>Ar) in the presence of sodium azide (NaN<sub>3</sub>), which facilitates cyclization while retaining the nitro groups at positions 1 and 3 (Figure 1).

Mechanism:

  • Condensation : Pyrrolidine deprotonates 2-ethyl-4-hydroxybenzaldehyde, enabling nucleophilic attack on 2,4-dinitrotoluene to form a stilbene scaffold.

  • Cyclization : Sodium azide acts as a base, promoting deprotonation of the hydroxyl group and subsequent intramolecular attack on the nitro-substituted aromatic ring. The ethyl group at position 8 is incorporated via the original 2-ethyl substituent on the benzaldehyde.

Yield and Conditions:

  • Yield : 78–85% for analogous dibenzo[b,f]oxepines with nitro groups.

  • Conditions : Toluene solvent, 80°C, 12–24 hours.

Ullmann Coupling Followed by Friedel-Crafts Acylation

Sequential Diarylation and Ring Closure

This method adapts Ullmann coupling strategies described in to construct the dibenzo[b,f]oxepine core. 2-Ethyl-4-bromoacetophenone is coupled with 3-nitro-2-hydroxyphenol using a copper(I) catalyst, forming a diaryl ether. Subsequent Friedel-Crafts acylation with acetyl chloride closes the oxepine ring, while nitration introduces the 1,3-dinitro groups (Figure 2).

Optimization Challenges:

  • Nitration Timing : Post-cyclization nitration risks over-nitration or side reactions. Pre-functionalized nitro substrates (e.g., 3-nitro-2-hydroxyphenol) improve regioselectivity.

  • Ethyl Stability : The ethyl group must survive harsh Ullmann conditions (e.g., 120°C in dimethylformamide).

Yield and Conditions:

  • Yield : 65–70% for the Ullmann step; 55–60% overall after Friedel-Crafts.

  • Catalyst : CuI/1,10-phenanthroline.

Transition-Metal-Free Cascade Synthesis

One-Pot Nucleophilic Substitution and Knoevenagel Condensation

A cascade methodology from eliminates metal catalysts by combining nucleophilic aromatic substitution and Knoevenagel condensation. 2-Ethyl-4-fluorobenzaldehyde reacts with 2-nitro-1-hydroxybenzeneacetonitrile in the presence of cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>), forming the oxepine ring in a single pot (Figure 3).

Advantages:

  • Efficiency : Avoids multi-step isolation.

  • Regiocontrol : The fluorine leaving group directs substitution to position 1, while the nitrile group enables Knoevenagel-driven cyclization.

Limitations:

  • Nitro Positioning : Achieving 1,3-dinitro substitution requires pre-nitrated substrates, complicating scalability.

Yield and Conditions:

  • Yield : 77% for analogous dibenzo[b,f]oxepines.

  • Conditions : Molecular sieves, toluene, 100°C.

Palladium-Catalyzed Mizoroki–Heck Cyclization

Alkyne Functionalization and Reductive Coupling

Adapting protocols from, a palladium-catalyzed reductive Mizoroki–Heck reaction couples 2-ethyl-3-bromophenyl ether with 2-nitrovinylbenzene . The reaction proceeds via oxidative addition of Pd(0) into the C–Br bond, followed by alkyne insertion and reductive elimination to form the oxepine ring (Figure 4).

Critical Parameters:

  • Ligand Effects : Bulky phosphine ligands (e.g., P( t -Bu)<sub>3</sub>) enhance regioselectivity for the 8-ethyl position.

  • Reducing Agents : Sodium formate (HCOONa) ensures Pd(0) regeneration, preventing catalyst poisoning.

Yield and Conditions:

  • Yield : 59–63%.

  • Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub>, HCOONa, aqueous DMF.

Comparative Analysis of Methods

Table 1: Summary of Synthetic Routes to this compound

MethodKey ReagentsYield (%)AdvantagesLimitations
Sodium Azide-Mediated2-Ethyl-4-hydroxybenzaldehyde, NaN<sub>3</sub>78–85High regioselectivity, mild conditionsRequires pre-nitrated substrates
Ullmann/Friedel-CraftsCuI, 3-nitro-2-hydroxyphenol55–60Scalable, robustMulti-step, high-temperature steps
Cascade SynthesisCs<sub>2</sub>CO<sub>3</sub>, 2-nitro-1-hydroxybenzeneacetonitrile77One-pot, metal-freeLimited substrate scope
Mizoroki–HeckPd(PPh<sub>3</sub>)<sub>4</sub>, HCOONa59–63Tunable regiochemistrySensitivity to oxygen and moisture

Mechanistic Insights and Stereochemical Considerations

Role of the Ethyl Substituent

The 8-ethyl group influences reaction kinetics by sterically hindering cyclization steps. In the sodium azide method, the ethyl group’s position on the benzaldehyde ensures it occupies the para position relative to the hydroxyl group, directing cyclization to form the oxepine ring without steric clashes.

Nitro Group Orientation

Dinitro substitution at positions 1 and 3 arises from the electron-withdrawing effects of nitro groups, which activate specific aryl rings for nucleophilic attack. Computational studies (DFT B3LYP/6-311++G(2d,p)) suggest that the 1,3-dinitro configuration minimizes steric strain while maximizing resonance stabilization .

Análisis De Reacciones Químicas

Types of Reactions: 8-Ethyl-1,3-dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

8-Ethyl-1,3-dinitrodibenzo[b,f]oxepine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 8-ethyl-1,3-dinitrodibenzo[b,f]oxepine involves its interaction with microtubules. The compound binds to tubulin, the building block of microtubules, and inhibits their polymerization. This disruption of microtubule formation can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .

Comparación Con Compuestos Similares

Structural and Electronic Differences
Compound Substituents Key Structural Features Electronic Effects
8-Ethyl-1,3-dinitrodibenzo[b,f]oxepine 1-NO₂, 3-NO₂, 8-C₂H₅ Dual nitro groups enhance electron withdrawal; ethyl increases lipophilicity Strong electron-withdrawing (NO₂), moderate steric bulk (C₂H₅)
3-Nitrodibenzo[b,f]oxepine 3-NO₂ Single nitro group at position 3 Moderate electron withdrawal
Methoxy-dibenzo[b,f]oxepines OCH₃ at various positions Methoxy groups donate electrons via resonance Electron-donating (OCH₃)
Azo-dibenzo[b,f]oxepines Azo (-N=N-) linkage Photoswitchable E/Z isomerization Conjugation alters π-electron density

Key Insights :

  • Nitro vs. Methoxy Substitutents : Nitro groups (e.g., 1,3-dinitro) significantly reduce electron density in the aromatic rings compared to methoxy groups, which may enhance tubulin binding via stronger dipole interactions .
Pharmacological Activity
Compound Tubulin Inhibition IC₅₀ (nM) Photoswitchability Clinical Applications
This compound Not reported (inferred <100)* No Preclinical anticancer research
Combretastatin A-4 2–7 No Vascular-disrupting agent (Phase III)
Azo-dibenzo[b,f]oxepines ~50 (Z-isomer) Yes (E/Z under 410–535 nm light) Photopharmacology applications
Omigapil (CGP3466) N/A No Neuroprotection (Phase I/II for muscular dystrophy)

Key Insights :

  • Potency : While this compound’s IC₅₀ is unreported, its structural similarity to combretastatins and colchicine suggests comparable microtubule inhibition. Docking studies indicate nitro groups enhance interactions with tubulin’s β-subunit .
  • Photoswitchability : Unlike azo-dibenzo[b,f]oxepines, which exhibit light-controlled Z/E isomerization for spatiotemporal drug activation, this compound lacks this feature, limiting its utility in photopharmacology .
Physicochemical Properties
Parameter This compound 3-Nitrodibenzo[b,f]oxepine Azo-dibenzo[b,f]oxepine
Molecular Weight (g/mol) 369.3 284.3 350–400
XLogP3-AA ~4.5 3.1 3.8–4.2
TPSA (Ų) 110 90 95–110
Hydrogen Bond Acceptors 6 4 5–7

Key Insights :

  • Bioavailability : The higher XLogP3-AA of this compound suggests improved membrane permeability over polar derivatives like methoxy-substituted compounds. However, its TPSA (>100 Ų) may limit CNS penetration compared to azo derivatives (TPSA ~95 Ų) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 8-ethyl-1,3-dinitrodibenzo[b,f]oxepine, and how can substituent positions be controlled?

  • Methodological Answer : The synthesis typically involves sequential nitration and alkylation steps. For example, a two-step protocol combining Ullmann coupling (for biaryl ether formation) and Friedel–Crafts alkylation can introduce ethyl groups at specific positions . To ensure regioselective nitration at the 1- and 3-positions, steric and electronic directing effects of the ethyl substituent must be considered. Lewis acids like BF₃·OEt₂ can catalyze cyclization reactions, as demonstrated in analogous dibenzo[b,f]oxepine syntheses . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts like over-nitrated derivatives.

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : The ethyl group’s methyl protons appear as a triplet (~1.2 ppm) coupled to a quartet (~2.5 ppm) for the CH₂ group. Nitro groups deshield adjacent aromatic protons, shifting them to 8.0–8.5 ppm .
  • IR Spectroscopy : Stretching vibrations for nitro groups (asymmetric: ~1520 cm⁻¹; symmetric: ~1350 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Resolve non-planar "basket" conformations of the oxepine ring, with dihedral angles between aromatic rings (~65–69°) influenced by nitro and ethyl substituents .

Q. What are the key considerations for evaluating the photostability of this compound derivatives?

  • Methodological Answer : Perform UV-Vis spectroscopy under controlled light exposure (e.g., 280–400 nm) to monitor degradation. Compare Stokes shifts (e.g., λex = 280 nm vs. λem = 480 nm) to assess conformational changes in excited states . Nitro groups may enhance photostability via electron-withdrawing effects, as seen in similar dinitro-substituted oxepines .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock Vina) predict the binding affinity of this compound to tubulin for microtubule inhibition?

  • Methodological Answer :

  • Grid Setup : Define the tubulin binding pocket (e.g., colchicine site) using PDB structures (e.g., 1SA0). Adjust grid dimensions to accommodate the oxepine scaffold .
  • Scoring Function : Use AutoDock Vina’s empirical scoring function, which accounts for van der Waals, hydrogen bonding, and electrostatic interactions. Validate predictions with in vitro tubulin polymerization assays .
  • Conformational Sampling : Account for the compound’s non-planar ground-state geometry and potential planarization in excited states, which may affect binding .

Q. What experimental approaches resolve contradictions between computational predictions and observed biological activity (e.g., anticancer vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Dose-Response Assays : Test across multiple cell lines (e.g., MCF-7, HeLa) to differentiate tissue-specific effects.
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain off-target effects.
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies, which can lead to false positives in inhibition assays .

Q. How can photoisomerization of azo-linked this compound derivatives be exploited for spatiotemporal control in biological systems?

  • Methodological Answer :

  • Photo-Switching : Incorporate fluoroazobenzene moieties to enable reversible E/Z isomerization under visible light (e.g., 450 nm). Monitor isomer ratios via <sup>1</sup>H NMR (olefinic proton splitting: J ≈ 11 Hz for Z-isomer) .
  • Biological Testing : Use pulsed-light setups to activate/inhibit microtubule dynamics in real-time, correlating with cellular imaging (e.g., confocal microscopy of tubulin-GFP fusion proteins) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.